Journal Name:Journal of Food Engineering
Journal ISSN:0260-8774
IF:6.203
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/405862/description#description
Year of Origin:1982
Publisher:Elsevier Ltd
Number of Articles Per Year:358
Publishing Cycle:Semimonthly
OA or Not:Not
Journal of Food Engineering ( IF 6.203 ) Pub Date: 2020-12-15 , DOI:
Food Biotechnology
ABSTRACT In the current study, probiotic yeast strain, Saccharomyces cerevisiae AKP1 was assessed for its potential as a starter culture in multi-grain (rice, pulses, and soybean, 3:1:1) substrates fermentation. The impact of fermentation of multi-grain-based food on proximate composition, antinutrients, and antioxidants was evaluated. Fermented product showed significant increments (P <.05) in protein (13.6%) and fiber (1.8%) content. Moreover, the rapidly digestible starch (27.5%) and resistant starch (15.0%) levels were found to increase significantly (P <.05) while the slowly digestible starch level decreased (87.7%) in the fermented food sample. After 4 days of fermentation, total phenolic and total flavonoid contents increased by 83.0% and 69.8%, respectively, with a greater antioxidant potential of 85.9%. The fermented food sample showed a significant reduction in the phytate (64.5%) and trypsin inhibitor activity (19.9%) (P <.05) with a substantial increase in phytase level (P <.05). Fourier transform infrared spectroscopy clearly revealed the alteration of physico-chemical properties during fermentation with S. cerevisiae AKP1. Gas chromatography–mass spectrometry analysis detected the presence of 38 volatile compounds in the fermented food material with the prevalence of fatty acids such as palmitic acid, linoleic acid, among others; alcohols such as isoamyl alcohol, 2,3-butanediol, among others; and esters such as ethyl-2-methylbutanoate. Thus, probiotic yeast S. cerevisiae AKP1 could improve the dietary and functional characteristics of multi-grain substrates and could be regarded as a potential starter for multi-grain substrates fermentation.
Journal of Food Engineering ( IF 6.203 ) Pub Date: 2022-11-23 , DOI:
10.1080/08905436.2022.2124266
ABSTRACTHypercholesterolemia prevalence is increasing in most countries and it increases the risk of microvascular and cardiovascular diseases. Currently available treatments include the use of statins, fibrates, and bile acid sequesters. These treatments carry a risk of severe side effects on the host. Probiotics are well documented for their cholesterol-lowering abilities. The present study has demonstrated the screening of probiotic bacteria from buttermilk samples, their ability to deconjugate bile salts, and cholesterol-lowering ability in the media. Bile salt hydrolysis by the isolates was evaluated by direct plate assay, thin layer chromatography, and cholic acid estimation. The highest amount of cholesterol was removed in the presence of 0.3% bile. Co-precipitation of cholesterol along with cholic acid was also observed. Three isolates considered potent based on their performance through all the tests were identified by 16S- rRNA gene sequencing as PGB01- Lacticaseibacillus paracasei, PGB02- Lactiplantibacillus plantarum, and PGB05- Lacticaseibacillus paracasei subsp. tolerans.
Journal of Food Engineering ( IF 6.203 ) Pub Date: 2021-04-18 , DOI:
10.1080/08905436.2021.1908345
ABSTRACTEnterohaemorrhagic Escherichia coli (EHEC) O157:H7 mounts specific acid-resistance systems against acid stress, making it more difficult to eradicate in food industry. To date, RNAseq-based analysis focusing on the virulence factors within an acidic environment is restricted to asmall part of virulence gene clusters. In this study E.coli O157:H7 survived HCl stress at pH 3.0 for up to 1 h preceded by acid adaptation at pH 5.5 for 1 h. At the same time, bacteria without stimulus were cultured in neutral TSB broth for 2 h.Then, transcriptome analysis was performed to compare virulence-related genes at neutral and acidic pH. Though transcripts indicated adownshift of the flagellar, fimbriae and LEE-associated genes, the increased expression of adhesin-related genes, iron uptake genes and some potential virulence factors were identified. Comparison of the gene expression with respect to virulence factors revealed strongest cell response to the relevant stress and increased protective response for survival in the acidic pH. This suggests that E.coli O157:H7 might be still virulent following HCl stress.
Journal of Food Engineering ( IF 6.203 ) Pub Date: 2022-07-03 , DOI:
10.1080/08905436.2022.2092494
ABSTRACTLactic acid bacteria (LAB) have gained much attention recently due to their probiotic attributes with anti-ACE and anti-glycation potentials targeting management of diabetes. This study was designed to isolate LAB from human milk and to evaluate their potential for inhibitory activities on ACE and AGEs formation using in vitro assay models. Among 12 LAB isolates, many strains exhibited strong probiotic attributes including tolerance to low pH, high salt, gastric, and intestinal juices with higher cell adhesion. Further, cell-free extracts of LAB tested for in vitro anti-ACE and anti-AGEs activities evidenced Lacticaseibacillus casei MKU1, Lacticaseibacillus paracasei MKU2, Lactiplantibacillus pentosus MKU3, L. paracasei MKU7, L. delbrueckii GERU3 and Lactobacillus delbrueckii MKU10 as strong ACE and AGEs inhibitors. Subsequently, Principal Component Analysis showed a positive correlation with anti-ACE (p ≤ .01) and anti-glycation (p ≤ .05) activity of LAB. Overall, this study suggests that six Lactobacillus isolates of human milk with superior probiotic attributes looks promising as potential probiotic strains.
Journal of Food Engineering ( IF 6.203 ) Pub Date: 2023-05-08 , DOI:
10.1080/08905436.2023.2204141
ABSTRACTTarhana is a fermented cereal product in which other ingredients vary depending on the traditional regional formulation. We aimed to evaluate associated relationships between metabolites and microbiota of five different Tarhana recipes belonging to Isparta, Maraş, Bursa, Kastamonu, and Uşak regions by collecting 19 samples during their fermentation process. The microbiota was investigated using metagenomics by high-throughput sequencing at species level showing Pediococcus acidilactici in Bursa, Lactiplantibacillus plantarum in Kastamonu, and Levilactobacillus namurensis and Levilactobacillus zymae in Uşak Tarhana were dominant. Also, Kluyveromyces in Isparta and Maraş, Saccharomyces in Bursa, and Issatchenkia in Kastamonu Tarhana types had the highest relative abundances. Uşak type contained the highest amounts of lactic, succinic, and acetic acids, respectively, which were also the major organic acids of all samples. Integrative analysis of multiple omics datasets revealed that Tarhana samples differing in biodiversity could be significantly clustered according to Tarhana type and production difference.
Journal of Food Engineering ( IF 6.203 ) Pub Date: 2021-01-28 , DOI:
Food Biotechnology
ABSTRACT The main focus of this study was to produce the angiotensin-I converting enzyme (ACE) inhibitory peptides from collagen type I using new combination of Thermoase PC10F and tilapia skin as a protein collagen source. In silico evaluation of amino acids profile of collagen type I, ACE-inhibitory peptides and sensory profile of the hydrolyzate were performed using Protparam and BIOPEP, respectively, to initially predict the potential peptide produced. Hydrolysis conditions were studied based on the best preliminary design of degree hydrolysis (DH) using o-phthalaldehyde (OPA) method. The temperature of 60°C, pH of 5 and an enzyme to substrate ratio of 1:100 were observed as the best conditions to obtain the highest DH using Thermoase PC10F. Peptide chain length (PCL) showed a proportional decrease as DH increased. In silico study of alpha 1 and alpha 2 collagen type I indicated a significant amount of glycine and proline, which are known to stabilize the collagen structure. The profile of potential biological activity suggested that 247 ACE-inhibitory peptides could be obtained from the parent protein sequence of collagen type I alpha 1 and alpha 2. In silico hydrolysis by thermolysin is believed to release potent theoretical peptides with IC50 less than 5 μM for both collagen type I subunits with a high number of occurrences. Further analysis on its potential sensory peptides had shown that both alpha 1 and alpha 2 contained mainly sweet amino acid, bitter peptides, and bitter amino acids.
Journal of Food Engineering ( IF 6.203 ) Pub Date: 2020-12-15 , DOI:
Food Biotechnology
ABSTRACT The covalent immobilization of enzymes is required for most biocatalytic processes as it can broaden their applicability in various workflows. Diamine oxidase (DAO) has found important utility in food and allied industries for protection of food freshness and safety. In this study, an activated PVC strip was developed, covalently immobilized to purified DAO from pea seedlings. A comparative investigation was done on the parameters affecting catalytic activity of the free and immobilized enzyme, such as pH, temperature, and enzyme concentration. The immobilization preserved 81% of the initial enzyme activity against the substrate, putrescine dihydrochloride. The optimal pH levels of free and immobilized DAO were 7.0 and 6.5, respectively. The highest activity of the immobilized DAO was observed at 40°C while 34°C for the free enzyme. Moreover, the immobilized DAO retained about 52% of its initial activity after 10 repetitive uses and the activity was maintained after 30 days at 4°C. Therefore, this strategy may provide an excellent support for enzyme immobilization having better catalytic ability and operational stability than its free counterpart. Eventually, the results observed can be used further for various applications such as in food industry, to evaluate the freshness of real samples, and in biotechnological field to fabricate specific biosensors to detect biogenic amines content for evaluating food hygienic quality. Thus, the prepared enzyme catalyst presents a new approach for successful industrial applications.
Journal of Food Engineering ( IF 6.203 ) Pub Date: 2021-01-02 , DOI:
10.1080/08905436.2020.1869040
ABSTRACT The main focus of this study was to produce the angiotensin-I converting enzyme (ACE) inhibitory peptides from collagen type I using new combination of Thermoase PC10F and tilapia skin as a protein collagen source. In silico evaluation of amino acids profile of collagen type I, ACE-inhibitory peptides and sensory profile of the hydrolyzate were performed using Protparam and BIOPEP, respectively, to initially predict the potential peptide produced. Hydrolysis conditions were studied based on the best preliminary design of degree hydrolysis (DH) using o-phthalaldehyde (OPA) method. The temperature of 60°C, pH of 5 and an enzyme to substrate ratio of 1:100 were observed as the best conditions to obtain the highest DH using Thermoase PC10F. Peptide chain length (PCL) showed a proportional decrease as DH increased. In silico study of alpha 1 and alpha 2 collagen type I indicated a significant amount of glycine and proline, which are known to stabilize the collagen structure. The profile of potential biological activity suggested that 247 ACE-inhibitory peptides could be obtained from the parent protein sequence of collagen type I alpha 1 and alpha 2. In silico hydrolysis by thermolysin is believed to release potent theoretical peptides with IC50 less than 5 μM for both collagen type I subunits with a high number of occurrences. Further analysis on its potential sensory peptides had shown that both alpha 1 and alpha 2 contained mainly sweet amino acid, bitter peptides, and bitter amino acids.
Journal of Food Engineering ( IF 6.203 ) Pub Date: 2022-07-03 , DOI:
10.1080/08905436.2022.2092128
ABSTRACTLimosilactobacillus fermentum M3F, Levilactobacillus brevis M18F, Leuconostoc citreum M26F, Lactobacillus pentosus M7F, Lactiplantibacillus plantarum M15F, Leuconostoc lactis M31F, Lactococcus lactis M2F, and Lacticaseibacillus paracasei M32F were isolated from Boza samples produced in Turkey. The technological and beneficial features of the bacterial isolates were then evaluated. L. pentosus showed antibacterial activity against all pathogenic bacteria, which included Staphylococcus aureus ATCC 2393, Escherichia coli ATCC 25922, Escherichia coli O157:H7 ATCC 33150, Salmonella Enteritidis ATCC 13076, Vibrio parahaemolyticus ATCC 17802 and Listeria monocytogenes ATCC 7644. L. plantarum was also effective against all pathogens except L. monocytogenes. The resistance of the isolates to 0.3% bile salt was between 102−110% of the viability rate after 4h. The highest hydrophobicity was found in L. plantarum (90.99%), L. brevis (64.23%), L. fermentum (60.57%), and L. pentosus (50.59%). In addition, L. plantarum, L. pentosus, L. fermentum, and L. brevis were viable in a pH range of 2–9.6 and showed an ability to grow in the presence of high NaCl concentrations (10%).
Journal of Food Engineering ( IF 6.203 ) Pub Date: 2023-05-08 , DOI:
10.1080/08905436.2023.2200835
ABSTRACTThe purpose of this study was to elucidate the structural, physicochemical, prebiotic, and in-vitro digestibility properties of enzymatically modified waxy rice flour (EM_WRF). Waxy rice flour (WRF) was enzymatically modified with different concentrations of pullulanase (25, 50, and 75 NPUN per g of dry basis WRF). According to XRD analysis, the A-type XRD pattern of WRF was changed to a B+V-type XRD pattern by pullulanase treatment. In the in-vitro starch digestibility study, it was found that resistant starch content (30.12–34.53%) of EM_WRF were significantly higher than that of WRF (17.34%). After fermentation of EM_WRF for 24 h, the total viable counts of L. acidophilus ATCC 4356 and L. rhamnosus ATCC 7469 on all EM_WRF was significantly higher than those on inulin. The results indicated that EM_WRF has a great prebiotic potential for the functional food industry.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术2区 | ENGINEERING, CHEMICAL 工程:化工2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
9.70 | 156 | Science Citation Index Science Citation Index Expanded | Not |
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